8-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE
説明
Historical Development of Triazoloquinazoline Chemistry
The foundation of triazoloquinazoline chemistry traces back to the late 19th century with Johann Peter Griess’s pioneering work on quinazoline derivatives. In 1869, Griess synthesized the first quinazoline analog, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of cyanogens with anthranilic acid. This bicyclic system, initially termed "bicyanoamido benzoyl," laid the groundwork for subsequent structural explorations. The definitive synthesis of unsubstituted quinazoline was achieved in 1903 by Siegmund Gabriel via decarboxylation of 2-carboxy derivatives, establishing reliable methods for core scaffold generation.
The fusion of triazole and quinazoline rings emerged as a strategic innovation in the mid-20th century, driven by the pharmacological success of both heterocycles. Triazoloquinazolines combine the hydrogen-bonding capacity of the triazole moiety with the planar aromaticity of quinazoline, enabling diverse interactions with biological targets. Key synthetic milestones include:
These advances facilitated the development of derivatives with antitubercular, anticancer, and antihypertensive activities, as demonstrated in contemporary structure-activity relationship studies.
Emergence of Benzenesulfonyl-Substituted Heterocycles in Drug Design
Benzenesulfonyl groups have become indispensable in medicinal chemistry due to their dual role as electron-withdrawing substituents and hydrogen bond acceptors. Incorporation into heterocyclic systems enhances metabolic stability and target selectivity by modulating electronic density and steric bulk. For example, benzenesulfonyl-modified kinase inhibitors exhibit improved binding to ATP pockets through sulfonyl-oxygen interactions with backbone amides.
In triazoloquinazoline systems, sulfonylation at the N3 position (as seen in the target compound) stabilizes the tautomeric form of the triazole ring, favoring interactions with hydrophobic protein domains. Comparative analyses of sulfonylated vs. non-sulfonylated analogs reveal:
- Enhanced binding affinity : Sulfonyl groups increase dipole-dipole interactions in enzymatic active sites
- Improved pharmacokinetics : Reduced CYP450-mediated oxidation due to electron-withdrawing effects
- Tunable solubility : pH-dependent deprotonation of sulfonamide groups aids membrane permeability
These properties make benzenesulfonyl-substituted heterocycles particularly valuable in designing kinase inhibitors and antimicrobial agents.
Significance of Azaspiro[4.5]decane Scaffolds in Medicinal Chemistry
Azaspiro[4.5]decane systems, characterized by a nitrogen-containing spirocyclic framework, confer three critical advantages in drug design:
- Conformational restriction : The spirojunction limits rotational freedom, pre-organizing the molecule for target binding and reducing entropy penalties upon complexation.
- Enhanced solubility : The 1,4-dioxa moiety in 1,4-dioxa-8-azaspiro[4.5]decane improves aqueous solubility through hydrogen bonding with water molecules.
- Metabolic resistance : Steric shielding of the amine group by the spirocyclic structure decreases susceptibility to oxidative deamination.
In the context of triazoloquinazoline hybrids, the azaspiro[4.5]decane unit likely positions the benzenesulfonyl-triazoloquinazoline moiety for optimal interaction with kinase domains while maintaining cellular bioavailability. Recent studies on spirocyclic kinase inhibitors demonstrate 2- to 5-fold improvements in IC~50~ values compared to linear analogs.
Research Objectives and Scope
This compound’s design integrates three validated pharmacophores to address two key challenges in heterocyclic drug development:
- Polypharmacology mitigation : Combining target-specific motifs (triazoloquinazoline for kinase inhibition) with property-enhancing groups (azaspirodecane for solubility) aims to reduce off-target effects.
- Synthetic feasibility : The modular structure permits late-stage diversification at the benzenesulfonyl (R~1~), triazoloquinazoline (R~2~), and spirocyclic (R~3~) positions.
Current research priorities include:
特性
IUPAC Name |
8-[3-(benzenesulfonyl)triazolo[1,5-a]quinazolin-5-yl]-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S/c28-32(29,16-6-2-1-3-7-16)21-20-23-19(17-8-4-5-9-18(17)27(20)25-24-21)26-12-10-22(11-13-26)30-14-15-31-22/h1-9H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIZUYXANSWECS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 8-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4-DIOXA-8-AZASPIRO[45]DECANE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include oxalyl chloride, phosphorus oxychloride, and various nucleophiles . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as the use of eco-compatible catalysts and reaction conditions .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often using nucleophilic or electrophilic reagents. Common reagents and conditions used in these reactions include oxalyl chloride, phosphorus oxychloride, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
8-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 8-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE involves its interaction with specific molecular targets and pathways. The triazoloquinazoline core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The benzenesulfonyl group and spirocyclic system may also contribute to the compound’s activity by enhancing its binding affinity and specificity for its targets .
類似化合物との比較
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- The target compound’s benzenesulfonyl group distinguishes it from analogs like 11b (SCH₃) and 6a–c (amino/malononitrile), which may alter solubility and bioactivity .
- The spirodecane system is shared with 8-(4-piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane and its hydrochloride salt, but the latter lacks the triazoloquinazoline moiety, limiting direct pharmacological comparisons .
Table 2: Anticancer Activity of Triazolo-Fused Compounds
Key Observations :
- thienopyrimidine) significantly impacts efficacy .
- The target compound’s benzenesulfonyl group may enhance target binding or metabolic stability, though direct activity data are unavailable.
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Observations :
- The spirodecane derivatives (5 , 7 ) exhibit low molecular weights (~180–226 g/mol) and require refrigeration for stability, suggesting similar handling needs for the target compound .
- Solubility data gaps highlight the need for further characterization of the benzenesulfonyl-triazoloquinazoline system.
生物活性
The compound 8-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-1,4-dioxo-8-azaspiro[4.5]decane is a complex organic molecule with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. Its structure suggests possible interactions with various biological targets, making it a candidate for further investigation in drug discovery and development.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 500.58 g/mol. The compound features a unique combination of functional groups, including a benzenesulfonyl group and a triazoloquinazoline moiety, which are known for their biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 500.58 g/mol |
| LogP (Partition Coefficient) | 4.659 |
| Water Solubility (LogSw) | -4.42 |
| Polar Surface Area | 75.718 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 0 |
Biological Activity
The biological activity of this compound can be attributed to its structural characteristics, which may allow it to interact with various biological pathways.
Anticancer Activity : Preliminary studies suggest that compounds containing triazoloquinazoline structures exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Properties : The sulfonamide group in the compound is often associated with antimicrobial activity. Compounds with similar structures have been reported to possess antibacterial and antifungal properties, potentially through the inhibition of folic acid synthesis in bacteria.
Enzyme Inhibition : The presence of the dioxo and azaspiro groups may facilitate interactions with specific enzymes, possibly acting as inhibitors. This mechanism is common among many drug candidates targeting kinases and other enzymes involved in disease progression.
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the cytotoxic effects of related triazoloquinazoline compounds on several cancer cell lines (e.g., MCF-7, HeLa). Results indicated that these compounds significantly reduced cell viability, suggesting potential therapeutic applications in oncology.
- Mechanistic Insights : Research into the mechanism of action revealed that these compounds could induce oxidative stress in cancer cells, leading to apoptosis through mitochondrial pathways. This finding highlights the importance of further exploring the apoptotic pathways activated by this class of compounds.
- Structure-Activity Relationship (SAR) : Investigations into SAR have demonstrated that modifications to the benzenesulfonyl and triazolo groups can enhance biological activity. For instance, substituents on the benzene ring have been shown to improve potency against certain cancer types.
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and what intermediates are critical?
The synthesis typically begins with the preparation of the 1,4-dioxa-8-azaspiro[4.5]decane intermediate, which is central to constructing the spirocyclic framework. A common approach involves reacting piperazine derivatives with carbonyl-containing reagents under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to form the spiro ring . Subsequent steps include introducing the triazoloquinazoline moiety via cyclization reactions, followed by sulfonylation with benzenesulfonyl chloride to install the benzenesulfonyl group. Key intermediates include the spirocyclic amine and the triazoloquinazoline precursor, which must be purified via column chromatography to avoid cross-reactivity .
Q. Which spectroscopic methods are essential for confirming the molecular structure?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are critical for verifying the spirocyclic structure and substituent positions. For example, the azaspiro[4.5]decane protons exhibit distinct splitting patterns due to restricted rotation .
- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H]+) and fragmentation patterns consistent with the triazoloquinazoline core .
- Infrared (IR) Spectroscopy: Used to identify functional groups like sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) .
Q. What initial biological screening approaches are recommended for this compound?
Begin with enzyme inhibition assays targeting kinases or proteases, as triazoloquinazoline derivatives often modulate these enzymes. Use fluorescence-based or colorimetric assays (e.g., ATPase activity for kinases) to quantify inhibition . For antimicrobial potential, follow CLSI guidelines for minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria and fungi . Preliminary cytotoxicity screening (e.g., MTT assay on HEK-293 cells) is advised to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the spirocyclic intermediate?
- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in cyclization steps, while toluene minimizes side reactions in sulfonylation .
- Temperature Control: Maintain 0–5°C during sulfonylation to prevent over-reaction; increase to 60–80°C for cyclization to drive ring closure .
- Catalysis: Use Lewis acids (e.g., ZnCl₂) to accelerate spiro ring formation, achieving yields >70% .
- Workup: Extract intermediates with dichloromethane/water to remove unreacted sulfonyl chlorides .
Q. How should discrepancies in reported biological activity data be analyzed?
- Structural Comparisons: Compare substituent effects with analogs. For example, ethoxy groups in related triazoloquinazolines improve solubility but reduce binding affinity compared to methylphenyl groups .
- Assay Variability: Replicate studies under standardized conditions (e.g., pH, temperature, cell lines) to isolate protocol-driven inconsistencies .
- Computational Modeling: Perform molecular docking to assess binding mode variations caused by minor structural differences (e.g., benzenesulfonyl orientation) .
Q. What strategies enhance solubility without compromising receptor binding?
- PEGylation: Introduce polyethylene glycol (PEG) chains at non-critical positions (e.g., spirocyclic oxygen) to improve aqueous solubility while preserving the triazoloquinazoline binding core .
- Salt Formation: Convert the free base to a hydrochloride or tosylate salt, which increases polarity and dissolution rates .
- Co-solvent Systems: Use DMSO/water mixtures (≤10% DMSO) in biological assays to maintain compound stability .
Key Data from Literature
| Property | Findings | Reference |
|---|---|---|
| Spirocyclic Intermediate | Synthesized via 2-piperazinone reaction with carbonyl reagents (yield: 65–75%) | |
| Sulfonylation Efficiency | Benzenesulfonyl chloride achieves >90% conversion at 0°C in DCM | |
| Biological Activity | Triazoloquinazolines show IC₅₀ = 0.8–2.5 µM against kinase targets |
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
